2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a compound of interest in various scientific fields due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves a multi-step process:
Formation of the Pyridazine Core: : This step usually involves the reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds under controlled conditions to form the pyridazine ring.
Phenyl Ring Attachment:
Incorporation of the Propanamide Group: : The final step includes the attachment of the propanamide moiety via amidation reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production involves optimizing each step to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of high-pressure reactors for coupling reactions and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized at the phenyl or pyridazine rings, leading to the formation of various oxo-derivatives.
Reduction: : Reduction reactions can modify the pyridazine ring, possibly converting ketones to alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, primarily at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: : Palladium on carbon (Pd/C), copper catalysts.
Major Products
Major products from these reactions include various substituted derivatives, where functional groups like hydroxyl, amino, and nitro can be introduced, altering the compound's chemical and physical properties.
Scientific Research Applications
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is utilized in several research domains:
Chemistry: : As a building block in organic synthesis for creating complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or interaction with nucleic acids.
Industry: : Used in material science for creating novel polymers and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate access.
Receptor Binding: : Interacts with cellular receptors, influencing signal transduction pathways.
Nucleic Acid Interaction: : Binds to DNA or RNA, affecting replication or transcription processes.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives with various substitutions. Some examples are:
3-Phenylpyridazine-6-one: : Lacks the propanamide group, influencing its reactivity and applications.
6-oxo-3-(2-pyridyl)pyridazine: : Similar core structure but with different substituents affecting its chemical behavior.
N-(pyridin-4-ylmethyl)propanamide derivatives: : Different ring structures leading to varied biological activities.
Conclusion
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a multifaceted compound with a broad spectrum of applications in scientific research. Its unique chemical structure allows for diverse chemical reactions and interactions, making it a valuable asset in both fundamental and applied sciences.
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Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(19(25)21-13-15-9-11-20-12-10-15)23-18(24)8-7-17(22-23)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHYFWUYKYVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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